![molecular formula C12H21N3 B13602732 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine](/img/structure/B13602732.png)
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine is a heterocyclic compound that contains both a piperidine and a pyrazole ring
Preparation Methods
The synthesis of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a piperidine derivative under controlled temperature and pressure conditions. Industrial production methods often employ catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4-[1-(2-methylpropyl)-1H-pyrazol-3-yl]Piperidine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazole ring and exhibit similar biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-[1-(2-methylpropyl)pyrazol-3-yl]piperidine |
InChI |
InChI=1S/C12H21N3/c1-10(2)9-15-8-5-12(14-15)11-3-6-13-7-4-11/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3 |
InChI Key |
YNCALMXATVTFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


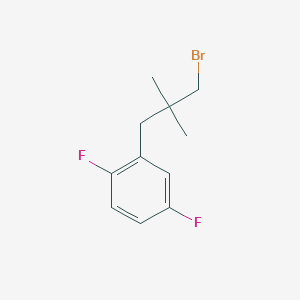
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
![[4-(Dimethylamino)oxan-4-yl]methanol](/img/structure/B13602665.png)
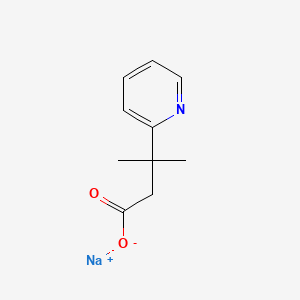
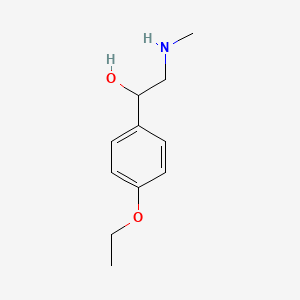
![Tert-butyl 2-[2-(methylamino)ethyl]piperidine-1-carboxylate](/img/structure/B13602681.png)
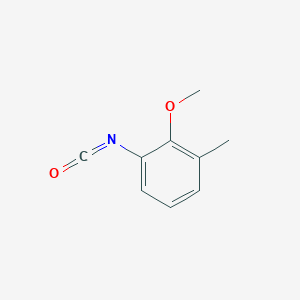

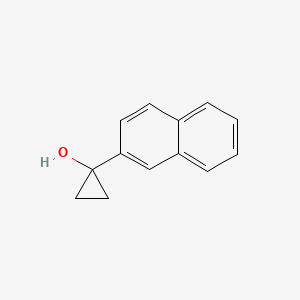
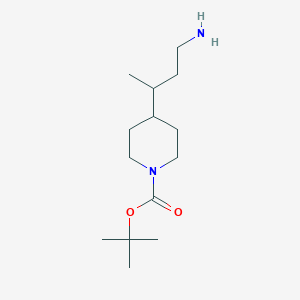
![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)

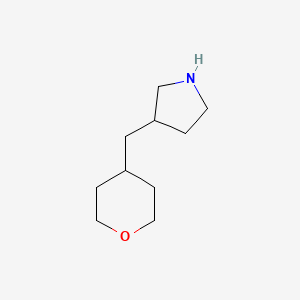
![[(2S)-3-bromo-2-(tert-butoxy)propyl]benzene](/img/structure/B13602742.png)
